

Application Notes and Protocols for Enzymatic Assays with CA-074

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Compound of Interest					
Compound Name:	CA-074				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting enzymatic assays using **CA-074**, a potent and selective irreversible inhibitor of Cathepsin B. The protocols and data presented are intended to assist researchers in accurately assessing the inhibitory activity of **CA-074** and understanding its mechanism of action.

Introduction

CA-074 is a synthetic, epoxysuccinyl peptide-based inhibitor of Cathepsin B, a lysosomal cysteine protease.[1] It functions as a highly selective and irreversible inhibitor by binding to the active site of Cathepsin B.[2] Dysregulation of Cathepsin B activity has been implicated in a variety of pathological processes, including cancer metastasis, neurodegenerative diseases, and inflammation, making it a key target for therapeutic intervention.[2] **CA-074** and its membrane-permeable methyl ester prodrug, **CA-074**Me, are widely used tools to probe the physiological and pathological roles of Cathepsin B.[3][4]

Mechanism of Action

CA-074 irreversibly inhibits Cathepsin B by forming a covalent bond with the active site cysteine residue.[2] The inhibitory potency of CA-074 is highly dependent on pH, with optimal activity observed under acidic conditions that mimic the lysosomal environment.[5][6] While CA-074 is highly selective for Cathepsin B, its membrane-permeable analog, CA-074Me, has



been shown to inhibit Cathepsin L under reducing conditions, which should be a consideration in experimental design.[3][7]

Data Presentation Inhibitor Potency and Selectivity

The inhibitory potency of **CA-074** is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing the efficacy of the inhibitor under different experimental conditions.

Inhibitor	Target Enzyme	Parameter	Value	Conditions	Reference
CA-074	Cathepsin B	Ki	2-5 nM	-	[2][8][9]
CA-074	Cathepsin B	IC50	6 nM	pH 4.6	[5][10]
CA-074	Cathepsin B	IC50	44 nM	pH 5.5	[10]
CA-074	Cathepsin B	IC50	723 nM	pH 7.2	[5][10]
CA-074	Cathepsin H	Ki	40-200 μΜ	-	[2][9]
CA-074	Cathepsin L	Ki	40-200 μΜ	-	[2][9]
CA-074Me	Cathepsin B	IC50	36.3 nM	-	[3]
CA-074Me	Cathepsin B	IC50	8.9 μΜ	pH 4.6	[5][10]
CA-074Me	Cathepsin B	IC50	13.7 μΜ	pH 5.5	[5][10]
CA-074Me	Cathepsin B	IC50	7.6 μM	pH 7.2	[5][10]

Kinetic Parameters of CA-074 Inhibition of Cathepsin B

The irreversible nature of **CA-074** inhibition can be characterized by the kinetic parameters KI (inhibitor constant) and kinact (rate of inactivation).



Parameter	pH 4.6	pH 5.5	pH 7.2	Reference
KI (nM)	4.9	49	440	[5]
kinact (s-1)	0.0022	0.0054	0.0038	[5]
kinact/KI (M-1s-	4.5 x 105	1.1 x 105	8.6 x 103	[5]

Experimental Protocols In Vitro Enzymatic Assay for Cathepsin B Inhibition by CA-074

This protocol describes a fluorometric assay to determine the inhibitory activity of **CA-074** on purified Cathepsin B.

Materials:

- · Purified human or rat Cathepsin B
- CA-074
- Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
- Activation Buffer: Assay buffer containing 10 mM Dithiothreitol (DTT)
- Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

 Prepare CA-074 Stock Solution: Dissolve CA-074 in DMSO to a stock concentration of 10 mM. Further dilute in Assay Buffer to desired concentrations.



- Enzyme Activation: Dilute Cathepsin B to the desired concentration in Activation Buffer. Incubate for 10-15 minutes at room temperature to activate the enzyme.
- Inhibitor Incubation: In the 96-well plate, add 50 μ L of the activated Cathepsin B solution to each well. Add 25 μ L of the diluted **CA-074** solutions (or vehicle control, e.g., Assay Buffer with DMSO) to the respective wells.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
- Substrate Addition: Add 25 μ L of the substrate solution (e.g., 40 μ M Z-RR-AMC in Assay Buffer) to each well to initiate the reaction.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
- Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each CA-074 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Cathepsin B Inhibition using CA-074Me

This protocol outlines a method to assess the inhibition of intracellular Cathepsin B activity using the membrane-permeable prodrug **CA-074**Me.

Materials:

- · Cultured cells of interest
- CA-074Me
- · Cell culture medium
- Lysis Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5



- Cathepsin B substrate (e.g., Z-RR-AMC)
- Bradford assay reagent for protein quantification
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

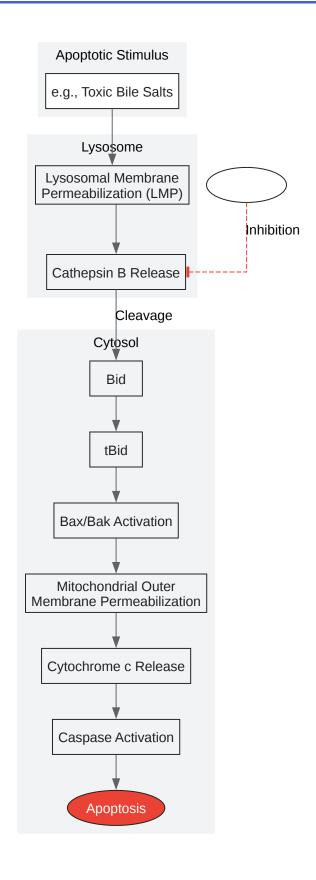
- Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the
 cells with various concentrations of CA-074Me (or DMSO as a vehicle control) in fresh cell
 culture medium. Incubate for the desired time (e.g., 2-4 hours) at 37°C.
- Cell Lysis: After treatment, wash the cells with PBS and lyse them with Lysis Buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.
- Enzymatic Assay: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the Cathepsin B substrate solution.
- Fluorescence Measurement: Measure the fluorescence intensity over time as described in the in vitro protocol.
- Data Analysis: Normalize the rate of substrate cleavage to the protein concentration for each sample. Calculate the percent inhibition of Cathepsin B activity for each CA-074Me concentration relative to the vehicle control and determine the IC50 value.

Visualizations Experimental Workflow for In Vitro CA-074 Enzymatic Assay









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